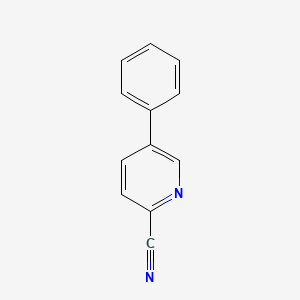

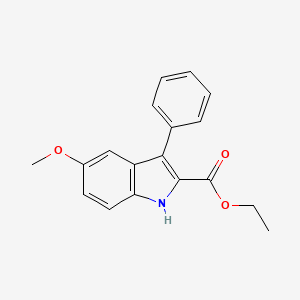

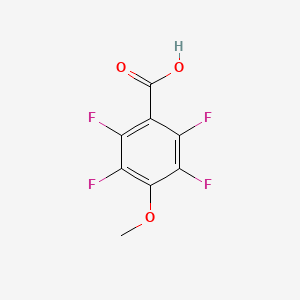

![molecular formula C15H12ClN3S B1268778 4-Benzyl-5-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol CAS No. 23282-94-2](/img/structure/B1268778.png)

4-Benzyl-5-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Benzyl-5-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol (BCT) is a novel and versatile heterocyclic compound that has been extensively studied in the past two decades. It has been used in a wide range of scientific applications, ranging from drug discovery to biochemistry and molecular biology. BCT has also been used in chemical synthesis and as a reagent in chemical reactions.

Scientific Research Applications

Synthesis and Derivative Formation

- 4-Benzyl-5-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol has been synthesized as a starting material for various heterocyclic compounds, including thiazolotriazoles and thiazolidinones. Its reaction with different agents like chloroacetyl chloride and phenacyl bromide leads to the formation of various derivatives with potential applications in medicinal chemistry (Sarhan et al., 2008).

Corrosion Inhibition

- Derivatives of this compound have been studied for their potential as corrosion inhibitors. These compounds have shown effectiveness in protecting mild steel in acidic environments, demonstrating their potential in industrial applications like material preservation and maintenance (Yadav et al., 2013).

Pharmaceutical Research

- In the realm of pharmaceutical research, derivatives of this compound have been investigated for their potential therapeutic effects. For instance, studies have focused on anti-inflammatory and antimicrobial activities, highlighting the compound's relevance in developing new therapeutic agents (Mousa, 2012), (Ghattas et al., 2016).

Mechanism of Action

Target of Action

The compound 4-Benzyl-5-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol belongs to the 1,2,4-triazole class of compounds . These compounds are known for their multidirectional biological activity .

Mode of Action

The mode of action of 1,2,4-triazoles involves interactions with biological receptors through hydrogen-bonding and dipole interactions . This interaction can lead to various changes in the biological system, depending on the specific targets involved.

Biochemical Pathways

The biochemical pathways affected by 1,2,4-triazoles can vary widely due to their multidirectional biological activity . These compounds have been associated with significant antibacterial activity , suggesting that they may interfere with bacterial metabolic pathways.

Result of Action

Given the known antibacterial activity of 1,2,4-triazoles , it is plausible that this compound may exert similar effects.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

4-Benzyl-5-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol plays a crucial role in biochemical reactions due to its ability to form hydrogen bonds and engage in dipole interactions with biological receptors . This compound interacts with enzymes such as cytochrome P450, which is involved in drug metabolism. Additionally, it has been shown to inhibit the activity of certain proteases, thereby affecting protein degradation pathways . The interaction of this compound with these enzymes and proteins highlights its potential as a therapeutic agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By modulating this pathway, this compound can alter gene expression and cellular metabolism, leading to changes in cell proliferation and apoptosis . These effects make it a promising candidate for cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and altering metabolic pathways . This compound also affects gene expression by interacting with transcription factors and modulating their activity . The inhibition of enzyme activity and changes in gene expression contribute to the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. This compound has shown to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that this compound can maintain its biological activity, making it suitable for prolonged experimental use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . This compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . The interaction with metabolic enzymes underscores its potential impact on drug metabolism and pharmacokinetics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . This compound can accumulate in certain tissues, affecting its localization and activity . Understanding the transport mechanisms is crucial for optimizing its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is directed to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . The localization within these organelles influences its interactions with biomolecules and its overall biological activity .

properties

IUPAC Name |

4-benzyl-3-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3S/c16-13-9-5-4-8-12(13)14-17-18-15(20)19(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDNIZALMTWHOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359553 |

Source

|

| Record name | 4-Benzyl-5-(2-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23282-94-2 |

Source

|

| Record name | 4-Benzyl-5-(2-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

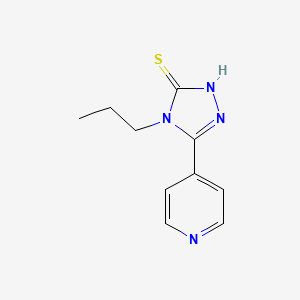

![2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol](/img/structure/B1268716.png)

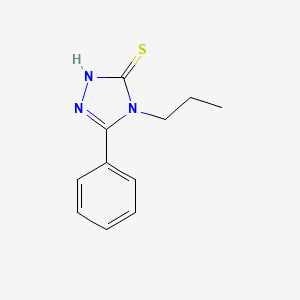

![4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde](/img/structure/B1268729.png)

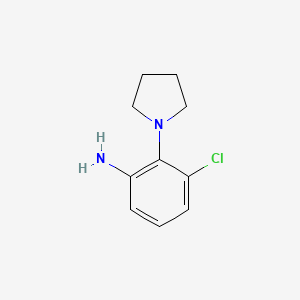

![2-(Benzo[d]oxazol-2-yl)acetic acid](/img/structure/B1268731.png)

![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine](/img/structure/B1268735.png)